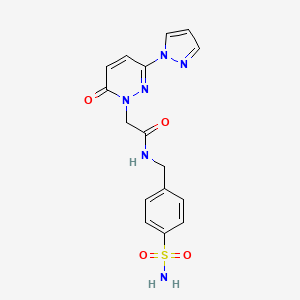

2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylbenzyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylbenzyl)acetamide is a useful research compound. Its molecular formula is C16H16N6O4S and its molecular weight is 388.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylbenzyl)acetamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential pharmacological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H16N8O4S, and it has a molecular weight of approximately 452.4 g/mol. The structure includes a pyridazine ring, a pyrazole moiety, and a sulfamoylbenzyl group, which contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H16N8O4S |

| Molecular Weight | 452.4 g/mol |

| CAS Number | 1351604-69-7 |

Biological Activity Overview

Research indicates that compounds containing pyrazole and pyridazine derivatives exhibit a range of biological activities including:

- Anti-inflammatory Effects : Studies have suggested that similar compounds can inhibit inflammatory pathways, potentially by modulating cytokine production or affecting immune cell activation.

- Antitumor Properties : Preliminary data show that derivatives of this compound may inhibit the proliferation of various cancer cell lines, suggesting potential applications in oncology .

- Antimicrobial Activity : Some related compounds have demonstrated antimicrobial properties, which could be explored further for therapeutic applications .

The exact mechanism of action for This compound is still under investigation. However, it is hypothesized to interact with specific biological targets such as:

- Enzymes in Inflammatory Pathways : The compound may inhibit enzymes involved in the synthesis of pro-inflammatory mediators.

- Cell Signaling Pathways : It might modulate signaling pathways associated with cell growth and apoptosis, particularly in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar compounds:

- Antitumor Activity : A study on related pyrazole derivatives showed significant inhibition of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

- Anti-inflammatory Studies : Research demonstrated that sulfamoyl derivatives can effectively reduce inflammation markers in vitro, suggesting their potential as therapeutic agents for inflammatory diseases .

- Molecular Docking Studies : Computational studies indicated favorable binding affinities to targets involved in inflammation and cancer progression, supporting experimental findings regarding efficacy .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or alkaline conditions. For example:

-

Acidic hydrolysis yields 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetic acid and 4-sulfamoylbenzylamine.

-

Basic hydrolysis (e.g., with NaOH) produces the corresponding carboxylate salt .

Table 1: Hydrolysis Conditions and Products

Nucleophilic Substitution at the Pyridazinone Ring

The electron-deficient pyridazinone ring undergoes nucleophilic substitution at the C-3 or C-6 positions. For example:

-

Reaction with amines (e.g., morpholine) replaces the pyrazole group, forming derivatives like 2-(6-oxo-3-morpholinopyridazin-1(6H)-yl)-N-(4-sulfamoylbenzyl)acetamide .

-

Halogenation (e.g., PCl₅) introduces chlorine at C-4 or C-5 .

Table 2: Substitution Reactions

Cyclization and Condensation Reactions

The pyridazinone scaffold participates in tandem cyclization reactions:

-

Knoevenagel condensation with aldehydes forms fused heterocycles (e.g., chromeno-pyridazinones) .

-

Pinner cyclization with nitriles (e.g., malononitrile) generates pyridine-fused derivatives .

Table 3: Cyclization Pathways

Functionalization of the Sulfamoyl Group

The sulfamoyl (-SO₂NH₂) group undergoes:

-

Alkylation with alkyl halides to form sulfonamides.

Table 4: Sulfamoyl Group Reactivity

| Reaction | Reagent | Product | Application | Source |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | N-methyl-4-(sulfamoyl)benzyl derivative | Prodrug synthesis | |

| Oxidation | H₂O₂, H₂SO₄ | 4-sulfobenzoic acid derivative | Metabolite study |

Pyrazole Ring Modifications

The pyrazole moiety undergoes:

-

Electrophilic substitution (e.g., nitration, halogenation) at the C-4 position.

-

Coordination with metal ions (e.g., Cu²⁺) to form complexes .

Table 5: Pyrazole Reactivity

Stability and Degradation

The compound shows stability in neutral aqueous solutions but degrades under UV light or strong oxidants:

Propriétés

IUPAC Name |

2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O4S/c17-27(25,26)13-4-2-12(3-5-13)10-18-15(23)11-22-16(24)7-6-14(20-22)21-9-1-8-19-21/h1-9H,10-11H2,(H,18,23)(H2,17,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKVBKXBUQRJVJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.